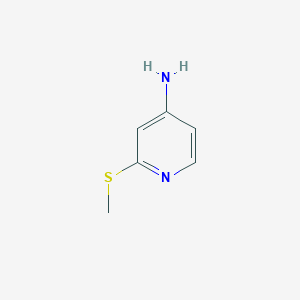

4-Amino-2-(methylthio)pyridine

概要

説明

The compound "4-Amino-2-(methylthio)pyridine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the amino group (-NH2) and the methylthio group (-SCH3) on the pyridine ring suggests that this compound could exhibit unique chemical and physical properties, as well as potential biological activity. The papers provided discuss various pyridine derivatives and their synthesis, molecular structure, chemical reactions, and properties, which can provide insights into the behavior of "this compound" .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various conditions. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, microwave-assisted synthesis has been employed to prepare various 2-amino derivatives of thieno[2,3-b]pyridine, indicating that controlled heating can facilitate the formation of such compounds . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the study of 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine . The crystal structure provides valuable information about the arrangement of atoms and the geometry of the molecule, which can influence its reactivity and interaction with other molecules. Understanding the molecular structure is crucial for predicting the behavior of "this compound" in various chemical contexts.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For example, the reaction of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates yielded new N,N'-disubstituted thioureas . The kinetics of reactions involving pyridine methiodides with hydroxide ions in water have also been studied, revealing insights into the reactivity of these compounds . These studies suggest that "this compound" could participate in nucleophilic addition reactions, among others, depending on the substituents present on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as hydrogen bonding patterns and solubility, can be determined through various analytical techniques. For instance, the study of hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine revealed specific interactions that contribute to the stability of the molecular structure . These properties are essential for understanding the behavior of "this compound" in different environments, which can be crucial for its potential applications in pharmaceuticals or materials science.

科学的研究の応用

Synthesis of Polysubstituted Pyridines

4-Amino-2-(methylthio)pyridine is utilized in the synthesis of various polysubstituted pyridines. These compounds are crucial in creating bicyclic systems like thieno[2,3-b]pyridines and tricyclic systems including pyrazolo[3,4-d]thieno[2,3-b]pyridine (Abu-Shanab et al., 1994).

Preparation of Novel Heterocycles of Pharmaceutical Interest

It is instrumental in preparing novel heterocycles of pharmaceutical interest, demonstrating its potential in drug development and chemical synthesis (Metwally et al., 2008).

Spectrophotometry in Analytical Chemistry

This compound is employed in the spectrophotometry determination of Co(II) in various samples, showcasing its application in environmental monitoring and analysis (Sivani et al., 2007).

Antioxidant Agent Synthesis

This compound is significant in the synthesis of antioxidant agents. Its derivatives have shown potential in creating compounds that could be important in the field of oxidative stress research and therapy (Vartale et al., 2016).

C-H Methylthiolation in Organic Chemistry

It plays a role in the C-H methylthiolation of 2-phenyl pyridines, a process important for creating aryl methyl sulfides, which are valuable in various chemical syntheses (Xiao et al., 2019).

Synthesis of Functionalized Pyridines

This compound is used in new syntheses of functionalized pyridines, crucial for developing various chemically significant compounds (Dorokhov et al., 1995).

Antiviral Activity Research

This compound is used in the synthesis and evaluation of derivatives for potential antiviral activity, highlighting its importance in the field of medicinal chemistry and virology (Saxena et al., 1988).

Multi-component Synthesis of Pyridines

It is involved in a one-pot, four-component synthesis of highly functionalized pyridines under solvent-free conditions, illustrating its efficiency and environmental friendliness in chemical synthesis (Bayat et al., 2018).

Molecular Structure Analysis

The compound is studied for its molecular structure through spectral methods, contributing to our understanding of its chemical behavior and potential applications (Shagidullin et al., 2011).

Corrosion Inhibition Research

This compound derivatives are investigated as corrosion inhibitors, showing their potential application in industrial maintenance and protection (Sudheer & Quraishi, 2014).

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that the compound plays a role in the sm cross-coupling reaction , which is a key process in the synthesis of various organic compounds.

Result of Action

As a participant in the sm cross-coupling reaction , the compound contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The sm cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions .

将来の方向性

特性

IUPAC Name |

2-methylsulfanylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQIZRESVBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704884 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59243-39-9 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)